Martinomycin Martinomycin Martinomycin is a C-glycosyl compound.
Martinomycin is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0534563
InChI: InChI=1S/C49H84O17/c1-24-40(62-39-21-19-32(54-11)30(7)59-39)26(3)47(10,52)65-41(24)35-17-16-33(60-35)34-18-20-37(61-34)46(9)43(57-14)28(5)49(66-46)25(2)36(55-12)22-31(63-49)23-38-45(8,58-15)42(56-13)27(4)48(53,64-38)29(6)44(50)51/h24-43,52-53H,16-23H2,1-15H3,(H,50,51)/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36+,37+,38-,39-,40-,41-,42-,43+,45-,46+,47-,48-,49-/m0/s1
SMILES: CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C
Molecular Formula: C49H84O17
Molecular Weight: 945.2 g/mol

Martinomycin

CAS No.:

Cat. No.: VC0534563

Molecular Formula: C49H84O17

Molecular Weight: 945.2 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Martinomycin -

Specification

Molecular Formula C49H84O17
Molecular Weight 945.2 g/mol
IUPAC Name (2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]propanoic acid
Standard InChI InChI=1S/C49H84O17/c1-24-40(62-39-21-19-32(54-11)30(7)59-39)26(3)47(10,52)65-41(24)35-17-16-33(60-35)34-18-20-37(61-34)46(9)43(57-14)28(5)49(66-46)25(2)36(55-12)22-31(63-49)23-38-45(8,58-15)42(56-13)27(4)48(53,64-38)29(6)44(50)51/h24-43,52-53H,16-23H2,1-15H3,(H,50,51)/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36+,37+,38-,39-,40-,41-,42-,43+,45-,46+,47-,48-,49-/m0/s1
Standard InChI Key VIAPPZHHJMCDEJ-JXBMCXTESA-N
Isomeric SMILES C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@@H](C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C
SMILES CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C
Canonical SMILES CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Martinomycin’s structure (C₄₉H₈₄O₁₇, molecular weight 945.2 g/mol) features a 30-membered macrocyclic core adorned with multiple ether rings, glycosidic linkages, and stereochemical complexities . Key structural elements include:

  • A spiroketal moiety at the core, facilitating conformational rigidity.

  • C-glycosyl bonds that enhance metabolic stability compared to O-glycosides .

  • Four tetrahydrofuran subunits and a tetrahydropyran ring, contributing to its polyether classification .

The compound’s stereochemistry was resolved using nuclear magnetic resonance (NMR) and X-ray crystallography, revealing 25 defined stereocenters . The absolute configuration was confirmed as (2R,3S,4S,5S,6S,7R,9S,10R) through comparative analysis with synthetic analogs .

Table 1: Key Chemical Properties of Martinomycin

PropertyValueSource
Molecular FormulaC₄₉H₈₄O₁₇
Molecular Weight945.2 g/mol
CAS Registry Number160791-16-2
SolubilityDMSO, ethanol, methanol
Melting PointNot reported
LogP4.66
Hydrogen Bond Donors3
Hydrogen Bond Acceptors17

Spectroscopic and Computational Data

  • SMILES Notation:
    C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@@H](C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C

  • InChIKey: VIAPPZHHJMCDEJ-JXBMCXTESA-N

Stability studies indicate that martinomycin remains intact for six months at -80°C but degrades within one month at -20°C . Solubility in polar aprotic solvents (e.g., DMSO) facilitates in vitro assays, though its lipophilicity (LogP 4.66) suggests membrane permeability .

Biosynthesis and Fermentation

Producing Organism: Streptomyces salvialis

S. salvialis thrives in aerobic, nutrient-rich media, optimally at 28°C and pH 7.0–7.5 . Fermentation protocols involve:

  • Seed Culture: Inoculation in soybean meal-glucose broth for 48 hours.

  • Production Phase: Scale-up in 500 L bioreactors with agitation (200 rpm) and aeration (1 vvm) .

  • Harvesting: Extraction via solvent partitioning (ethyl acetate) and purification by silica gel chromatography .

Yield optimization studies indicate that glycerol and ammonium sulfate enhance polyether production, likely by modulating acetyl-CoA pools for polyketide synthesis .

Genetic and Enzymatic Insights

Martinomycin’s biosynthesis follows a modular polyketide synthase (PKS) pathway, as evidenced by gene cluster analyses . Key enzymatic steps include:

  • Ketosynthase (KS) domains for carbon chain elongation.

  • Methyltransferases introducing methoxy groups at C-3, C-5, and C-7 positions .

  • Glycosyltransferases catalyzing C-glycosylation of the macrocyclic core .

Comparative genomics with other Streptomyces species reveals conserved motifs in the PKS machinery, suggesting evolutionary optimization for polyether production .

Biological Activity and Mechanisms

Antibacterial Properties

Martinomycin demonstrates potent activity against Gram-positive pathogens, with MICs ranging from 0.06 to 0.5 μg/mL . Notable targets include:

Table 2: Antimicrobial Activity of Martinomycin

Bacterial StrainMIC (μg/mL)Source
Staphylococcus aureus0.12–0.5
Streptococcus pneumoniae0.06
Enterococcus faecalis0.5

Mechanistic studies propose that martinomycin disrupts cell membrane integrity via ionophoric activity, leading to potassium efflux and proton gradient collapse . This mode of action parallels other polyethers like monensin but with enhanced selectivity for bacterial over mammalian membranes .

Insecticidal Activity

In agricultural models, martinomycin induces 80% mortality in third-instar Spodoptera eridania larvae at 10 ppm when applied to bean leaves . The compound’s lipophilicity enables cuticular penetration, while its ionophoric activity disrupts midgut epithelial function, causing paralysis and death . Field trials remain pending, but preliminary data suggest potential as a biopesticide .

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